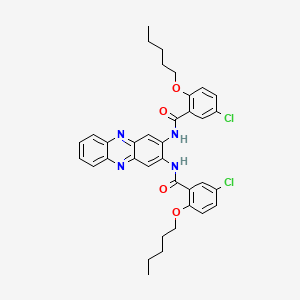
3-Methylbutyl 3,7-dichloroquinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentyl 3,7-dichloroquinoline-8-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopentyl 3,7-dichloroquinoline-8-carboxylate typically involves the esterification of 3,7-dichloroquinoline-8-carboxylic acid with isopentyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of Isopentyl 3,7-dichloroquinoline-8-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Isopentyl 3,7-dichloroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isopentyl 3,7-dichloroquinoline-8-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new therapeutic agents for diseases such as malaria and cancer.
Industry: Utilized in the development of herbicides and pesticides due to its selective herbicidal activity.
Wirkmechanismus
The mechanism of action of Isopentyl 3,7-dichloroquinoline-8-carboxylate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts as an auxin-type herbicide, disrupting the normal growth processes of weeds by mimicking the plant hormone auxin. This leads to uncontrolled growth and eventually the death of the weed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinclorac: Another quinoline derivative used as a selective herbicide.
3,7-Dichloroquinoline-8-carboxylic acid: The parent compound from which Isopentyl 3,7-dichloroquinoline-8-carboxylate is derived.
Ethyl 3,7-dichloroquinoline-8-carboxylate: A similar ester derivative with ethyl alcohol instead of isopentyl alcohol.
Uniqueness
Isopentyl 3,7-dichloroquinoline-8-carboxylate is unique due to its specific ester group, which can influence its biological activity and physical properties. The isopentyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its efficacy as a herbicide or therapeutic agent .
Eigenschaften
CAS-Nummer |
381686-77-7 |
|---|---|
Molekularformel |
C15H15Cl2NO2 |
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
3-methylbutyl 3,7-dichloroquinoline-8-carboxylate |
InChI |
InChI=1S/C15H15Cl2NO2/c1-9(2)5-6-20-15(19)13-12(17)4-3-10-7-11(16)8-18-14(10)13/h3-4,7-9H,5-6H2,1-2H3 |
InChI-Schlüssel |
DLLOBDIRHFBSGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



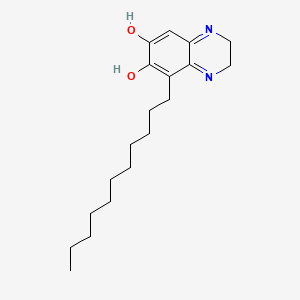
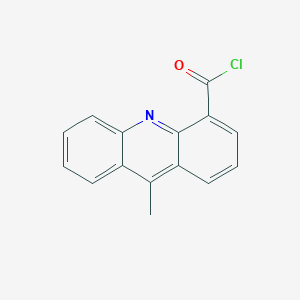
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
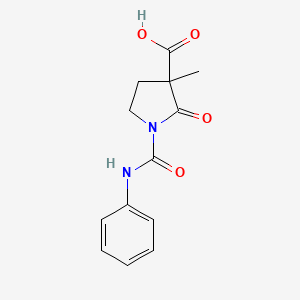
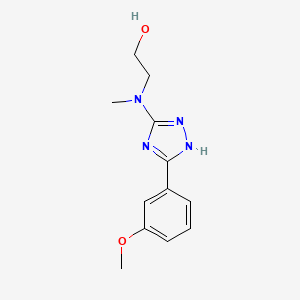
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)

![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
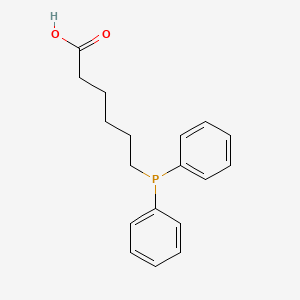
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)
